N-phenylazetidin-3-amine dihydrochloride physical and chemical properties
N-phenylazetidin-3-amine dihydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of N-phenylazetidin-3-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its synthesis, characterization, and potential applications. The azetidine scaffold is a key structural motif in a number of approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1]
Core Compound Identity and Properties
N-phenylazetidin-3-amine dihydrochloride is a salt of the parent compound, N-phenylazetidin-3-amine. The dihydrochloride form is often preferred for its improved stability and handling characteristics as a solid.
Structural and Chemical Data
A summary of the key identification and physical properties of N-phenylazetidin-3-amine dihydrochloride is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | N-phenylazetidin-3-amine dihydrochloride | |
| Synonyms | N-phenylazetidin-3-amine dihydrochloride | |
| CAS Number | 2138172-01-5 | |
| Molecular Formula | C₉H₁₄Cl₂N₂ | |
| Molecular Weight | 221.13 g/mol | |
| Physical Form | Powder/Solid | |
| InChI | 1S/C9H12N2.2ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;;/h1-5,9-11H,6-7H2;2*1H | |
| InChI Key | FFBCUXLAGFRVAW-UHFFFAOYSA-N | |
| SMILES | C1C(CN1)NC2=CC=CC=C2.Cl.Cl | [2] |
Predicted and Theoretical Properties
| Property | Predicted Value | Source |
| XlogP | 1.3 | [2] |
| Monoisotopic Mass | 148.10005 Da | [2] |
Synthesis and Reactivity
The synthesis of the parent compound, N-phenylazetidin-3-amine, provides insight into the preparation of the dihydrochloride salt. A convenient reported method involves a modified Strecker reaction followed by a Grignard reaction and subsequent deprotection.[3] The dihydrochloride salt can then be obtained by treating a solution of the free base with hydrochloric acid.
Illustrative Synthetic Pathway
The following diagram illustrates a plausible synthetic route to N-phenylazetidin-3-amine, which can then be converted to the dihydrochloride salt.
Caption: A potential synthetic route to N-phenylazetidin-3-amine dihydrochloride.
The reactivity of the azetidine ring is influenced by its ring strain, making it susceptible to ring-opening reactions under certain conditions. The primary and secondary amine functionalities of N-phenylazetidin-3-amine allow for a variety of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.[4]
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of N-phenylazetidin-3-amine dihydrochloride. While specific spectra for this exact compound are not widely published, this section outlines the expected spectral characteristics and provides general protocols for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, as well as the methylene and methine protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. In D₂O, the amine protons may exchange and not be observed.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the azetidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the nitrogen atoms and the aromatic ring.
A general protocol for NMR analysis is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of N-phenylazetidin-3-amine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For N-phenylazetidin-3-amine, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 149.1073.[2]
A general protocol for LC-MS analysis is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
The IR spectrum of N-phenylazetidin-3-amine dihydrochloride is expected to show characteristic absorption bands for the N-H stretches of the primary and secondary amine hydrochlorides, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Solubility Profile
The solubility of N-phenylazetidin-3-amine dihydrochloride is a critical parameter for its use in biological assays and for formulation development. As a dihydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents is likely to be lower.
A standardized experimental protocol for determining solubility is as follows:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane).
-
Equilibrium Solubility Determination:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L.
Safety and Handling
N-phenylazetidin-3-amine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Applications in Drug Discovery and Development
The azetidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[1][5] The incorporation of an azetidine ring can improve a molecule's metabolic stability, aqueous solubility, and binding affinity to its target protein.[1] Azetidine derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]
N-phenylazetidin-3-amine dihydrochloride, with its combination of a rigid azetidine core and an aromatic phenyl group, represents a valuable building block for the synthesis of novel drug candidates. The primary and secondary amine groups provide points for further chemical diversification, allowing for the exploration of structure-activity relationships in drug discovery programs.[6]
Conclusion
N-phenylazetidin-3-amine dihydrochloride is a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its known physical and chemical properties, along with methodologies for its synthesis and analysis. While some experimental data is not yet publicly available, the information presented here serves as a solid foundation for researchers and drug development professionals working with this and related compounds. The continued exploration of azetidine chemistry is expected to lead to the discovery of novel and effective medicines.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
- Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2), 000282.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2836-2859.
- BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
- Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
- Sensitivity booster for mass detection enables unambiguous analysis of peptides, proteins, antibodies, and protein bioconjug
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N-phenylazetidin-3-amine dihydrochloride. PubChem. [Link]
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azetidin-3-yl-phenyl-amine. Chemical Synthesis Database. [Link]
- Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data.
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. [Link]
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